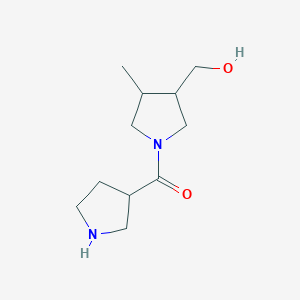
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid, commonly referred to as EMDMPA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidin-1-ylacetic acid, and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
EMDMPA has a variety of applications in scientific research. It has been used in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of the structure and function of proteins. It has also been used in studies of the pharmacokinetics of drugs and in the development of new pharmaceuticals. Additionally, EMDMPA has been used in studies of cell proliferation and differentiation, as well as in studies of the effects of drugs on the nervous system.
Mécanisme D'action
EMDMPA acts as an agonist of the muscarinic acetylcholine receptor (mAChR), which is involved in the regulation of neuronal excitability. It is thought that EMDMPA binds to the mAChR, activating a series of intracellular signaling pathways that lead to the release of various neurotransmitters and hormones. This ultimately leads to the activation of various physiological processes.
Biochemical and Physiological Effects
EMDMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, norepinephrine, and serotonin, which can lead to an increase in alertness and focus. It has also been shown to increase the release of dopamine, which can lead to an increase in motivation and reward-seeking behaviors. Additionally, EMDMPA has been shown to increase the release of endorphins, which can lead to a decrease in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
EMDMPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is stable in a variety of conditions and can be used in a variety of different experiments. However, there are some limitations to its use. For example, it can be toxic in high concentrations and its effects can be difficult to quantify.
Orientations Futures
There are a number of potential future directions for the use of EMDMPA in scientific research. It could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the endocrine system. Finally, it could be used to study the effects of drugs on the gastrointestinal system, as well as the effects of drugs on the reproductive system.
Propriétés
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-15-7-9-5-12(6-10(13)14)8-11(9,2)3/h9H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQCUGMKVTLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)




![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)







